1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane
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Overview
Description
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane is a synthetic organic compound that belongs to the class of sulfonyl azepanes. This compound features a seven-membered azepane ring substituted with a sulfonyl group attached to a phenyl ring, which is further substituted with tert-butyl and ethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The synthesis begins with the sulfonylation of a phenyl ring substituted with tert-butyl and ethoxy groups. This step involves the reaction of the phenyl precursor with a sulfonyl chloride reagent under basic conditions.
Azepane Ring Formation: The next step involves the formation of the azepane ring. This can be achieved through a cyclization reaction, where an appropriate amine precursor undergoes ring closure in the presence of a suitable catalyst.
Final Coupling: The final step involves coupling the phenyl sulfonyl intermediate with the azepane ring. This step typically requires the use of a coupling reagent and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the modulation of various biological processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: Similar in structure due to the presence of a sulfonyl group, but differ in their specific substituents and ring structures.
Thiophene Derivatives: Contain a sulfur atom in a five-membered ring, showing different chemical properties and biological activities.
Oxazepines: Seven-membered heterocycles with oxygen and nitrogen atoms, exhibiting different reactivity and applications.
Uniqueness
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)azepane is unique due to its specific combination of a sulfonyl group with a tert-butyl and ethoxy-substituted phenyl ring attached to an azepane ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-5-22-17-11-10-15(14-16(17)18(2,3)4)23(20,21)19-12-8-6-7-9-13-19/h10-11,14H,5-9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDXZRBFSRBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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